molecular formula C11H13BrFN B1373630 4-Bromo-1-fluoro-pyrrolidinobenzene CAS No. 1345471-64-8

4-Bromo-1-fluoro-pyrrolidinobenzene

Cat. No.: B1373630
CAS No.: 1345471-64-8
M. Wt: 258.13 g/mol
InChI Key: VPDSQMHNVXFRSA-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-pyrrolidinobenzene is a chemical compound with the molecular formula C11H13BrFN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for various chemical and biological applications .

Scientific Research Applications

4-Bromo-1-fluoro-pyrrolidinobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Bromo-5-fluorobenzoyl)pyrrolidine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

The synthesis of 4-Bromo-1-fluoro-pyrrolidinobenzene typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Bromo-1-fluoro-pyrrolidinobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-pyrrolidinobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Bromo-1-fluoro-pyrrolidinobenzene can be compared with other similar compounds, such as:

  • 1-(2-Chloro-4-fluorobenzyl)pyrrolidine
  • 1-(2-Chloro-6-fluorobenzyl)pyrrolidine
  • 1-(4-Bromo-2-nitrophenyl)pyrrolidine

These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of bromine and fluorine in this compound provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDSQMHNVXFRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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